2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane
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Overview
Description
2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a methoxyphenyl group and two methyl groups attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane typically involves the reaction of 2-methoxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dioxolane ring can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to this compound-2-carboxylic acid.
Reduction: The reduction of the dioxolane ring yields 2-(2-methoxyphenyl)-4,5-dimethyl-1,3-diol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dioxolane rings.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the dioxolane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions can influence the compound’s behavior in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
2-Methoxyphenylboronic acid: Utilized in Suzuki coupling reactions.
2-Methoxyphenylacetic acid: Known for its applications in the synthesis of pharmaceuticals .
Uniqueness
2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane is unique due to its specific combination of a methoxyphenyl group and a dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
6290-31-9 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O3/c1-8-9(2)15-12(14-8)10-6-4-5-7-11(10)13-3/h4-9,12H,1-3H3 |
InChI Key |
HMWMHDMYHXVNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)C2=CC=CC=C2OC)C |
Origin of Product |
United States |
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